1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a structurally complex heterocyclic compound featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position and a carbohydrazide moiety at the 3-position. The carbohydrazide is further functionalized with a 2-(4-nitrophenyl)acetyl group, introducing electron-withdrawing nitro and aromatic groups.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-[2-(4-nitrophenyl)acetyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5/c22-16-7-3-15(4-8-16)13-25-11-1-2-18(21(25)29)20(28)24-23-19(27)12-14-5-9-17(10-6-14)26(30)31/h1-11H,12-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALFWUQTZYDYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the context of cardiovascular and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by experimental data and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17FN4O5
- Molecular Weight : 424.4 g/mol
- CAS Number : 1105212-20-1
The compound features a dihydropyridine core, which is known for its role in calcium channel blocking activity, making it a subject of interest in cardiovascular research.
Cardiovascular Effects
Research has indicated that derivatives of dihydropyridine, including compounds similar to this compound, exhibit significant hypotensive effects. A study involving synthesized 1,4-dihydropyridines demonstrated that these compounds effectively decreased mean arterial blood pressure (MABP) in male rats while increasing heart rate . The hypotensive effects were observed to be dose-dependent and were compared against nifedipine, a well-known calcium channel blocker.
| Compound | Dose (mg/kg) | Effect on MABP | Heart Rate Change |
|---|---|---|---|
| Nifedipine | 2 | Significant decrease | Less than synthesized compounds |
| 5b | 4 | Highest decrease | Increased |
| 5c | 4 | Moderate decrease | Increased |
| 5a | 4 | Lower decrease | Increased |
| 5d | 4 | Lowest decrease | Increased |
The results suggest that the synthesized compounds have a greater chronotropic effect compared to nifedipine at similar doses .
The proposed mechanism of action for the cardiovascular effects of this compound involves:
- Calcium Channel Blockade : Dihydropyridine derivatives typically act as calcium antagonists, inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
- Nitric Oxide Pathway : The nitrophenyl group may enhance nitric oxide production, contributing to vasodilation and anti-inflammatory effects.
Case Studies and Experimental Findings
In a controlled study on novel dihydropyridine derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes several compounds with structural similarities to the target molecule, particularly in their dihydropyridine or heterocyclic cores and substituted benzyl/aryl groups. Below is a detailed comparison:
Core Structural Similarities and Substituent Variations
Notes:
- Compound : The 2-chloro-6-fluorobenzyl substituent increases steric bulk and electronegativity relative to the target’s 4-fluorobenzyl group, which may alter pharmacokinetic properties .
- Compound: The imidazolidinone core and sulfanylidene group differ fundamentally from the dihydropyridine scaffold, suggesting divergent biological targets .
Functional Group Analysis
- Electron-Withdrawing Groups (EWGs) : The target’s 4-nitrophenylacetyl group is a stronger EWG than the acetyl group in ’s compound, which could enhance electrophilic character in reactions or intermolecular interactions .
Hypothetical Pharmacological Implications
Q & A
Basic Research Questions
What are the key challenges in synthesizing 1-(4-fluorobenzyl)-N'-(2-(4-nitrophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, hydrazide coupling, and cyclization. Key challenges include controlling regioselectivity during hydrazide formation and avoiding side reactions (e.g., hydrolysis of the nitrophenyl group). Optimal conditions involve:
- Temperature control : Maintaining 0–5°C during hydrazide coupling to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts : Piperidine (0.5–1.0 mol%) accelerates cyclization steps .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .
What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~160 ppm for C-F) and the nitrophenylacetyl moiety (δ ~8.2 ppm for nitro-group protons) .
- IR spectroscopy : Look for carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) to verify hydrazide and dihydropyridine moieties .
- Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₂₁H₁₆FN₅O₄: 437.11 g/mol) with <2 ppm error .
How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
Start with in vitro assays targeting common pharmacological pathways:
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding between the carbohydrazide group and Arg120 .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and nitro-group charge density to predict bioactivity .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity changes .
How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity validation : Reanalyze compound batches via HPLC (C18 column, 70:30 MeOH/H₂O) to rule out impurities .
- Assay standardization : Compare protocols for consistency in cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Meta-analysis : Statistically pool data from ≥3 independent studies using Cohen’s d to quantify effect sizes .
What strategies can improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-fluorobenzyl position to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the hydrazide group as a tert-butyl carbamate, which hydrolyzes in vivo .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and monitor degradation via LC-MS .
How can researchers validate the proposed reaction mechanism for the cyclization step?
Methodological Answer:
- Isotopic labeling : Synthesize ¹⁵N-labeled hydrazide precursor to track nitrogen migration during cyclization via 2D NMR .
- Kinetic studies : Monitor reaction progress using in-situ IR to detect intermediate formation (e.g., enol tautomers) .
- DFT calculations : Compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
